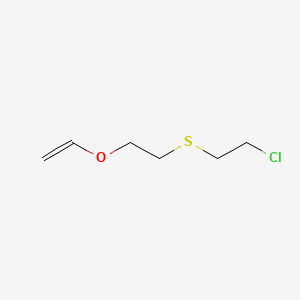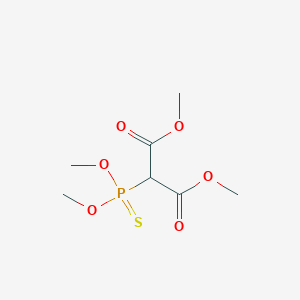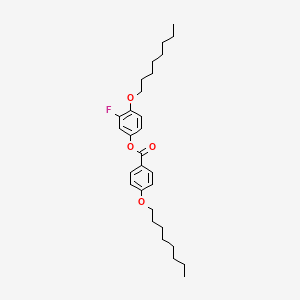![molecular formula C26H18N4O5 B14301718 4,4'-oxybis{N-[(E)-(2-nitrophenyl)methylidene]aniline} CAS No. 112213-99-7](/img/structure/B14301718.png)
4,4'-oxybis{N-[(E)-(2-nitrophenyl)methylidene]aniline}
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-oxybis{N-[(E)-(2-nitrophenyl)methylidene]aniline}: is an organic compound characterized by its unique molecular structure, which includes two nitrophenyl groups connected via an oxybis linkage to an aniline derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-oxybis{N-[(E)-(2-nitrophenyl)methylidene]aniline} typically involves the condensation reaction between 4,4’-oxydianiline and 2-nitrobenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to promote the formation of the imine linkage, resulting in the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4’-oxybis{N-[(E)-(2-nitrophenyl)methylidene]aniline} can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidation: Potassium permanganate, hydrogen peroxide.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.
Major Products Formed:
Reduction: Corresponding amines.
Oxidation: Nitroso or nitro derivatives.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Applications De Recherche Scientifique
4,4’-oxybis{N-[(E)-(2-nitrophenyl)methylidene]aniline} has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of dyes, pigments, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 4,4’-oxybis{N-[(E)-(2-nitrophenyl)methylidene]aniline} involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the imine linkage can interact with nucleophiles. These interactions can lead to various biological and chemical effects, depending on the specific application and environment.
Comparaison Avec Des Composés Similaires
- 4,4’-oxybis{N-[(E)-(3-methoxyphenyl)methylene]aniline}
- 4,4’-oxybis{N-[(E)-(2,4-dichlorophenyl)methylidene]aniline}
Comparison:
- 4,4’-oxybis{N-[(E)-(3-methoxyphenyl)methylene]aniline} has a methoxy group instead of a nitro group, which affects its reactivity and applications.
- 4,4’-oxybis{N-[(E)-(2,4-dichlorophenyl)methylidene]aniline} contains dichlorophenyl groups, which influence its chemical properties and potential uses.
Propriétés
Numéro CAS |
112213-99-7 |
|---|---|
Formule moléculaire |
C26H18N4O5 |
Poids moléculaire |
466.4 g/mol |
Nom IUPAC |
1-(2-nitrophenyl)-N-[4-[4-[(2-nitrophenyl)methylideneamino]phenoxy]phenyl]methanimine |
InChI |
InChI=1S/C26H18N4O5/c31-29(32)25-7-3-1-5-19(25)17-27-21-9-13-23(14-10-21)35-24-15-11-22(12-16-24)28-18-20-6-2-4-8-26(20)30(33)34/h1-18H |
Clé InChI |
SOAUKFBHIQMPBX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)OC3=CC=C(C=C3)N=CC4=CC=CC=C4[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


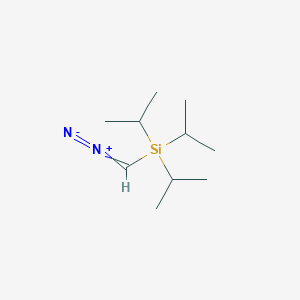
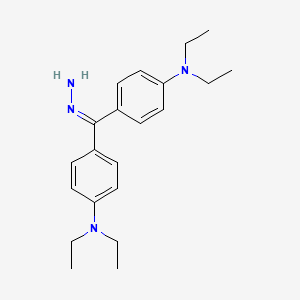
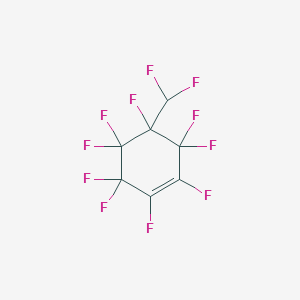
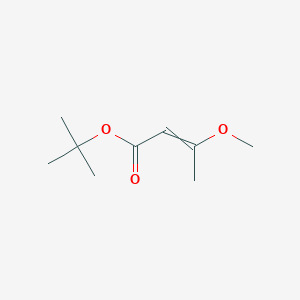
![2-[2-(Dodecylsulfanyl)ethoxy]ethyl octadecanoate](/img/structure/B14301648.png)
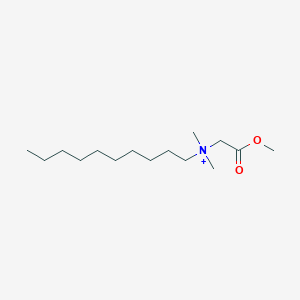

![N-{[3-(Trifluoromethyl)benzene-1-sulfonyl]oxy}hexan-1-amine](/img/structure/B14301668.png)
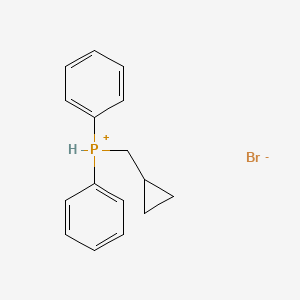
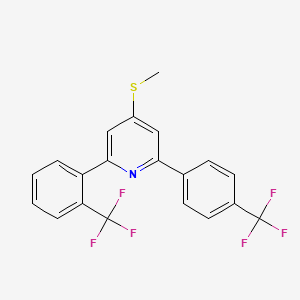
![Hexyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14301686.png)
